A Technical Guide to the Chemical Properties of Triethylamine Phosphate
A Technical Guide to the Chemical Properties of Triethylamine Phosphate
For Researchers, Scientists, and Drug Development Professionals
Triethylamine (B128534) phosphate (B84403) (TEAP) is an ionic compound formed from the acid-base reaction between triethylamine and phosphoric acid. It is a versatile and widely utilized reagent in analytical chemistry and organic synthesis, particularly valued for its buffering capacity and ion-pairing properties in high-performance liquid chromatography (HPLC). This guide provides a comprehensive overview of its chemical properties, experimental protocols for its preparation and use, and visualizations of its mechanisms of action.
Core Chemical Properties
Triethylamine phosphate is a salt composed of the triethylammonium (B8662869) cation ([N(CH₂CH₃)₃H]⁺) and a phosphate anion (H₂PO₄⁻, HPO₄²⁻, or PO₄³⁻), with the specific form of the anion being dependent on the pH of the solution.[1] It is commercially available and can also be synthesized in the laboratory.[1]
Physical and Chemical Identity
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₈NO₄P | [2] |
| Molecular Weight | 199.19 g/mol | [1][2] |
| CAS Number | 35365-94-7 (for 1:1 salt) | [3] |
| Appearance | Colorless liquid or powder | [3][4] |
| Solubility in Water | Soluble / Completely miscible | [4][5] |
| Density | ~1.09 g/mL at 20 °C | [4][6][7] |
| Refractive Index | ~1.360 at 20 °C | [6] |
| Melting Point | 93 °C | [4][8] |
Acidity and Buffering Capacity
The buffering capacity of triethylamine phosphate is a key property that makes it highly valuable in HPLC and other applications. This capacity arises from the equilibria of both the triethylammonium cation and the various phosphate species in solution.
The pKa of the protonated triethylamine is approximately 10.75.[9] Phosphoric acid is a polyprotic acid with three pKa values:
-
pKa₁ = 2.15
-
pKa₂ = 7.20
-
pKa₃ = 12.35
By adjusting the stoichiometry of triethylamine and phosphoric acid, a buffer solution can be prepared at a pH close to one of the pKa values of phosphoric acid, providing effective pH control.[10][11] For example, to create a buffer at a low pH for reversed-phase HPLC, phosphoric acid would be the primary buffering species, and triethylamine is used to adjust the pH to the desired value, often around pH 2.5-3.0.[11][12]
pKa Values of Buffering Components
| Component | pKa Value |
| Triethylammonium (Et₃NH⁺) | 10.75 |
| Phosphoric Acid (H₃PO₄) | 2.15 (pKa₁) |
| Dihydrogen Phosphate (H₂PO₄⁻) | 7.20 (pKa₂) |
| Monohydrogen Phosphate (HPO₄²⁻) | 12.35 (pKa₃) |
Reactivity and Applications in Synthesis
Beyond its use as a buffer, triethylamine phosphate exhibits catalytic activity in various organic reactions, leveraging the basicity of the triethylamine component and the nucleophilicity of the phosphate anion.[1]
-
Catalysis: It can act as a bifunctional acid-base catalyst. The triethylammonium cation can act as a Brønsted acid to activate electrophiles, while the phosphate anion can act as a Brønsted base. This has been demonstrated in reactions such as the Knoevenagel condensation and the hydrophosphonylation of aldehydes.[1]
-
Acid Scavenger: In reactions that produce acidic byproducts like HCl, the triethylamine component of TEAP can act as an acid scavenger, driving the reaction to completion.[9]
-
Phosphate-Mediated Reactions: In some synthetic protocols, it can serve as a source of a phosphate intermediate. For example, in the synthesis of hydroxamic acids from carboxylic acids, an activated phosphate intermediate can be formed in situ.[13]
Experimental Protocols
Synthesis of Triethylamine Phosphate
The synthesis of triethylamine phosphate is a direct acid-base neutralization reaction. The stoichiometry can be adjusted to target a specific pH range for the resulting buffer.
Materials:
-
Triethylamine (TEA)
-
Phosphoric acid (H₃PO₄), typically 85% in water
-
Deionized water
-
Stirring apparatus
-
Cooling bath (e.g., ice-water bath)
Procedure:
-
In a well-ventilated fume hood, add a measured amount of triethylamine to a beaker containing deionized water and a magnetic stir bar.
-
Place the beaker in a cooling bath to manage the exothermic nature of the reaction.
-
Slowly, and with continuous stirring, add the desired molar equivalent of phosphoric acid dropwise to the triethylamine solution.[1]
-
After the addition is complete, allow the solution to stir and come to room temperature.
-
The resulting solution is an aqueous solution of triethylamine phosphate. The concentration and pH can be adjusted as needed for the specific application.
Preparation of a Triethylamine Phosphate Buffer for HPLC
Triethylamine phosphate buffers are commonly used as mobile phase additives in reversed-phase HPLC to improve the peak shape of basic analytes and to act as an ion-pairing reagent.
Materials:
-
Phosphoric acid
-
Triethylamine
-
HPLC-grade water
-
pH meter
-
Volumetric flasks and pipettes
-
0.45 µm filter
Procedure (for a 1 L, 25 mM, pH 3.0 Buffer):
-
Add approximately 900 mL of HPLC-grade water to a 1 L beaker.
-
With stirring, add the required volume of concentrated phosphoric acid to achieve a 25 mM concentration.
-
Slowly add triethylamine dropwise while monitoring the pH with a calibrated pH meter until the desired pH of 3.0 is reached.[12]
-
Transfer the solution to a 1 L volumetric flask and add HPLC-grade water to the mark.
-
Filter the buffer solution through a 0.45 µm filter to remove any particulate matter before use in an HPLC system.
Visualizations
Synthesis of Triethylamine Phosphate
Caption: A diagram illustrating the acid-base reaction for the synthesis of triethylamine phosphate.
Mechanism of Ion-Pairing in Reversed-Phase HPLC
In reversed-phase HPLC, anionic analytes may have poor retention on the nonpolar stationary phase. Triethylamine phosphate can be used as an ion-pairing reagent to improve their retention.
Caption: The mechanism of ion-pairing with triethylamine phosphate in reversed-phase HPLC.
Experimental Workflow for Buffer Preparation
Caption: A simplified workflow for the preparation of a triethylamine phosphate buffer for HPLC.
References
- 1. Triethylamine phosphate | 10138-93-9 | Benchchem [benchchem.com]
- 2. Triethylamine Phosphate | TargetMol [targetmol.com]
- 3. Triethylammonium dihydrogen phosphate | C6H18NO4P | CID 61946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. TRIETHYLAMMONIUM PHOSPHATE | 35365-94-7 [chemicalbook.com]
- 5. labsolu.ca [labsolu.ca]
- 6. Triethylamine Phosphate | CAS#:35365-94-7 | Chemsrc [chemsrc.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. TRIETHYLAMMONIUM PHOSPHATE CAS#: 35365-94-7 [m.chemicalbook.com]
- 9. Triethylamine - Wikipedia [en.wikipedia.org]
- 10. Preparation of TEAP - Chromatography Forum [chromforum.org]
- 11. researchgate.net [researchgate.net]
- 12. nacalai.com [nacalai.com]
- 13. mdpi.com [mdpi.com]
